![molecular formula C10H13NO5 B11717552 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione is a heterocyclic compound with the molecular formula C10H13NO5 and a molecular weight of 227.21 g/mol. This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system. It is primarily used as a research chemical and building block in various chemical syntheses.
Métodos De Preparación
The synthetic routes for 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione typically involve the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of appropriate diols and amines under specific conditions to form the desired spirocyclic compound. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound is used in biochemical studies to understand the behavior of spirocyclic structures in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the development of new materials and in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparación Con Compuestos Similares
2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione can be compared with other spirocyclic compounds, such as:
- 1,9,12-trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one
- N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide
These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of oxygen and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO5 |
|---|---|
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
2,9,12-trioxa-4-azadispiro[4.2.48.25]tetradecane-1,3-dione |
InChI |
InChI=1S/C10H13NO5/c12-7-9(11-8(13)16-7)1-3-10(4-2-9)14-5-6-15-10/h1-6H2,(H,11,13) |
Clave InChI |
XHKDZYHTQFGQFR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC13C(=O)OC(=O)N3)OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


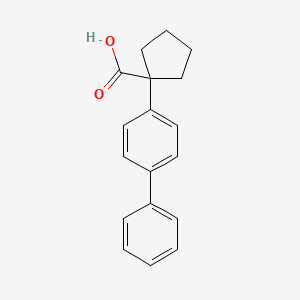
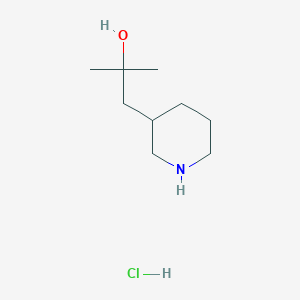

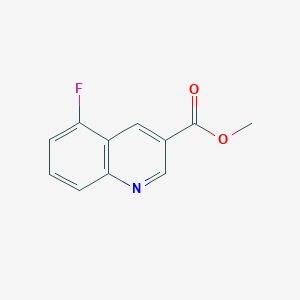
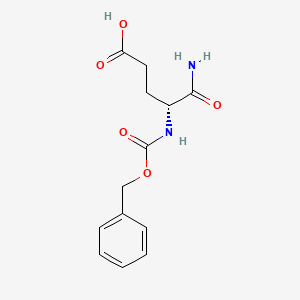



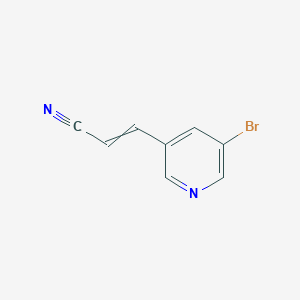
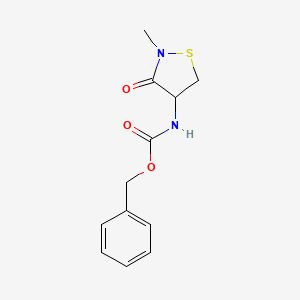
![6-Methoxy-8-azaspiro[4.5]decan-7-one](/img/structure/B11717537.png)
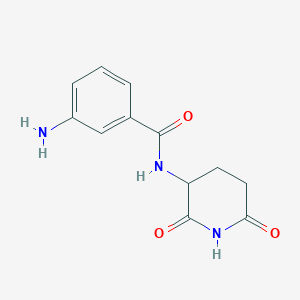
![6-Bromoimidazo[1,2-a]pyrimidine-2-methanol](/img/structure/B11717550.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B11717555.png)
